molecular formula C16H19ClN2S B589797 rac N-Demethyl Promethazine Hydrochloride CAS No. 60113-77-1

rac N-Demethyl Promethazine Hydrochloride

Cat. No. B589797
CAS RN: 60113-77-1
M. Wt: 306.852
InChI Key: DJGGTRGRXVNMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac N-Demethyl Promethazine Hydrochloride” is a chemical compound with the molecular formula C16H19ClN2S and a molecular weight of 306.86 g/mol . It is an impurity of Promethazine .


Molecular Structure Analysis

The molecular structure of “rac N-Demethyl Promethazine Hydrochloride” consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S) atoms . The exact structure can be determined using techniques such as 1H-NMR .


Physical And Chemical Properties Analysis

“rac N-Demethyl Promethazine Hydrochloride” is an off-white solid . It has a melting point of 230-232°C (dec.) . It is slightly soluble in DMSO, Methanol, and Water .

Scientific Research Applications

Analytical Reference Standard

“rac N-Demethyl Promethazine Hydrochloride” is used as an analytical reference standard . It is categorized as a phenothiazine metabolite . This application is crucial in the field of analytical chemistry where it is used for the identification and quantification of compounds.

Forensic Chemistry & Toxicology

This compound has applications in the field of forensic chemistry and toxicology . It is used in the analysis of drugs of abuse .

Mass Spectrometry

“rac N-Demethyl Promethazine Hydrochloride” is used in mass spectrometry . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.

Sedatives & Muscle Relaxers

This compound is associated with the research area of sedatives and muscle relaxers . It could potentially be used in the development of new drugs in this category.

Drug Discovery

The phenothiazine system, which is part of the structure of “rac N-Demethyl Promethazine Hydrochloride”, has been a promising approach in the development of new drugs or drug candidates . The pharmacological actions of phenothiazine hybrids include promising antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, analgesic, and multi-drug resistance reversal properties .

Molecular Hybridization

Molecular hybridization is a method used to develop compounds with improved efficacy by combining two or more pharmacophores of bioactive scaffolds . In this context, hybridization of various relevant pharmacophores with phenothiazine derivatives has resulted in pertinent compounds with diverse biological activities .

Safety and Hazards

“rac N-Demethyl Promethazine Hydrochloride” is classified as having acute toxicity, both orally and through inhalation . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . It is hazardous to aquatic life, with both acute and long-term effects .

properties

IUPAC Name

N-methyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S.ClH/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10,12,17H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGGTRGRXVNMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747473
Record name N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac N-Demethyl Promethazine Hydrochloride

CAS RN

60113-77-1
Record name N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.